Daxid - 17162-32-2

Daxid

Catalog Number: EVT-1229581
CAS Number: 17162-32-2
Molecular Formula: C23H31Cl3N2OS
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Daxid is synthesized through various chemical methods, which are tailored to enhance its efficacy and safety profiles. It falls under the category of small molecule drugs, which are characterized by their low molecular weight and ability to modulate biological processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of Daxid typically involves several steps, employing techniques such as:

  • Condensation Reactions: These reactions are crucial for forming the core structure of Daxid, often involving the reaction of amines with aldehydes or ketones.
  • Esterification: This process may be used to introduce functional groups that enhance the compound's solubility and bioavailability.
  • Hydrazone Formation: A common method in synthesizing derivatives of Daxid involves forming hydrazones from carbonyl compounds and hydrazines.

Technical details regarding the synthesis include:

  • Reagents: Common reagents include sodium metabisulfite, dimethylformamide, and various alcohols for esterification.
  • Conditions: Reactions are typically conducted under controlled temperatures and times to optimize yield and purity.
Molecular Structure Analysis

Structure and Data

Daxid's molecular structure can be described by its specific arrangement of atoms, which influences its biological activity. The compound typically features:

  • Aromatic Rings: These contribute to the compound's stability and interaction with biological targets.
  • Functional Groups: Various functional groups such as amines, esters, or hydrazones are strategically placed to enhance pharmacological properties.

Molecular data includes parameters such as molecular weight, melting point, and solubility metrics that are critical for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions Involving Daxid

Daxid undergoes several chemical reactions that are pertinent to its functionality:

  • Nucleophilic Substitution: This reaction is vital for modifying the compound's structure to improve its interaction with target proteins.
  • Oxidation-Reduction Reactions: These reactions may alter the oxidation state of certain functional groups, impacting the compound's reactivity and stability.

Technical details include reaction conditions such as solvent choice, temperature control, and catalyst use, which are essential for optimizing yield and selectivity.

Mechanism of Action

Process and Data

The mechanism of action for Daxid involves its interaction with specific biological targets, often enzymes or receptors. Key points include:

  • Binding Affinity: Daxid is designed to bind selectively to its target, inhibiting or modulating its activity.
  • Signal Transduction Pathways: Upon binding, Daxid may influence downstream signaling pathways that lead to therapeutic effects.

Data supporting these mechanisms often come from molecular docking studies and biochemical assays that quantify binding interactions.

Physical and Chemical Properties Analysis

Physical Properties

Daxid exhibits several physical properties that are critical for its application:

  • Solubility: The solubility profile in various solvents is essential for formulation development.
  • Stability: Thermal and photostability assessments help determine storage conditions.

Chemical Properties

Chemical properties include:

  • pKa Values: These values indicate the compound's ionization state at physiological pH, influencing absorption and distribution.
  • Reactivity Profiles: Understanding how Daxid reacts under different conditions aids in predicting its behavior in biological systems.

Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insight into these properties.

Applications

Scientific Uses

Daxid has potential applications in various scientific domains:

  • Pharmaceutical Development: As a lead compound in drug discovery programs aimed at treating specific diseases.
  • Biochemical Research: Used in studies exploring enzyme inhibition or receptor modulation.
  • Formulation Science: Its properties can be leveraged in developing new drug formulations that optimize delivery methods.
Introduction to Sertraline in Contemporary Psychiatry

Definition and Pharmacological Classification of Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI) chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with the molecular formula C₁₇H₁₇Cl₂N [1] [5]. It functions primarily by binding to the serotonin transporter (SERT) protein, inhibiting presynaptic reuptake of serotonin (5-hydroxytryptamine or 5-HT) in the central nervous system. This action increases synaptic serotonin concentrations by 70–80%, a threshold necessary for therapeutic efficacy in mood and anxiety disorders [9]. Unlike tricyclic antidepressants, sertraline exhibits negligible affinity for histaminergic, cholinergic, or α₁-adrenergic receptors, contributing to its improved tolerability profile [4] [9]. Its secondary pharmacodynamic actions include weak inhibition of dopamine and norepinephrine transporters and binding affinity for sigma-1 receptors, though the clinical relevance of these effects remains under investigation [1] [9].

Table 1: Key Pharmacological Targets of Sertraline

TargetActionClinical Relevance
Serotonin Transporter (SERT)Potent inhibition (Ki <1 nM)Primary antidepressant/anxiolytic mechanism
Dopamine Transporter (DAT)Weak inhibitionPotential influence on motivation/reward pathways
Norepinephrine Transporter (NET)Minimal inhibitionLimited clinical significance
Sigma-1 ReceptorsModerate affinityRole in neuroprotective effects under investigation

Historical Development and Approval Milestones

The development of sertraline originated from Pfizer's research program in the 1970s aimed at creating antidepressants with improved safety profiles over existing tricyclics and MAO inhibitors. The compound CP-51,974-1 (later named sertraline) emerged from systematic structural modifications of tametraline, a dopamine reuptake inhibitor [9]. Its discovery capitalized on emerging neuropharmacological insights linking serotonin dysregulation to affective disorders, positioning it among the first rationally designed SSRIs [9].

Regulatory milestones include:

  • 1991: FDA approval for major depressive disorder under the brand name Zoloft® [5] [9]
  • 1999: Expanded approval for pediatric obsessive-compulsive disorder (OCD), making it one of the earliest SSRIs authorized for children [4] [8]
  • 2003: Approval for post-traumatic stress disorder (PTSD), broadening its use in anxiety spectrum conditions [4]
  • 2010: Inclusion on the WHO Model List of Essential Medicines, affirming its global therapeutic value [5]

Patent expirations between 2002–2006 catalyzed the introduction of generic formulations, significantly reducing treatment costs and expanding global accessibility [3] [10].

Global Prevalence of Sertraline Use in Mental Health Disorders

Sertraline has maintained a dominant position in antidepressant markets worldwide, with 39 million U.S. prescriptions filled in 2022 alone, ranking it among the top 15 most prescribed drugs nationally [5] [8]. The global sertraline market was valued at $7.4 billion in 2024, projected to reach $9.8 billion by 2032 at a 3.7% CAGR, reflecting sustained demand [10].

Regional utilization patterns demonstrate significant variation:

  • North America: Accounts for >45% of global consumption, driven by high depression prevalence (23.1% among U.S. adults) and established diagnostic practices [3] [6]
  • Europe: Germany and the UK exhibit 15–20% year-over-year growth, correlating with public health initiatives to reduce mental health stigma [3] [10]
  • Asia-Pacific: Fastest-growing market (projected 7.1% CAGR) due to urbanization stressors and increasing mental health awareness in China and India [6] [10]
  • Latin America/Middle East: Emerging adoption (8–12% growth) linked to healthcare infrastructure improvements [10]

Table 2: Regional Sertraline Utilization Patterns (2024)

RegionMarket Share (%)Key Growth DriversPrevalence in Mental Disorders
North America45–48%High depression awareness, insurance coverage23.1% adult mental illness prevalence [US]
Europe30–32%Government mental health programs46% citizens report emotional problems [EU]
Asia-Pacific15–18%Urbanization, healthcare investments3.8% depression prevalence [WHO]
Rest of World5–7%Improving access to genericsRising post-COVID mental health burden

Therapeutic applications have diversified significantly since initial approval. While major depressive disorder constitutes 60% of indications, anxiety spectrum disorders (OCD, panic disorder, social anxiety) collectively account for 30% of use [4] [8]. Off-label utilization includes management of eating disorders (binge eating, bulimia nervosa) and vasovagal syncope, though these constitute <10% of prescriptions [1] [4]. The COVID-19 pandemic accelerated usage, with U.S. prescription volumes increasing 12–15% during 2020–2022, attributed to pandemic-related psychological distress [3] [6].

Properties

CAS Number

17162-32-2

Product Name

Daxid

IUPAC Name

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride

Molecular Formula

C23H31Cl3N2OS

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H29ClN2OS.2ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;2*1H

InChI Key

WCSMSWYAHBNGDC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl

Synonyms

XANTHIOLHYDROCHLORIDE

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.